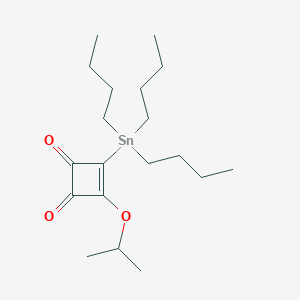
3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione
Übersicht
Beschreibung
“3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione” is a chemical compound with the CAS Number: 129034-70-4 . It has a molecular weight of 429.19 and its molecular formula is C19H34O3Sn .
Molecular Structure Analysis
The molecular structure of “3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione” consists of 19 carbon atoms, 34 hydrogen atoms, 3 oxygen atoms, and 1 tin atom . The InChI Key for this compound is AMVLEBHYELFWJT .
Physical And Chemical Properties Analysis
“3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione” is a liquid at room temperature . It is sparingly soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Research indicates that tributylstannylated compounds are instrumental in synthesizing complex molecules, such as cyclobutanediols, via palladium catalysis under microwave irradiation conditions. This method provides high yields of bis(alkylidene)cyclobutanediol derivatives, showcasing the potential of such compounds in constructing cyclobutane ring systems with significant implications for further molecular elaborations (Bour & Suffert, 2006).
Development of Chiral Molecules
Chiral 2-tributylstannyl-1,3-oxazolidines derived from protected β-amino alcohols have been synthesized, highlighting the role of tributylstannylated compounds in producing chiral molecules. This development is critical in the synthesis of pharmaceuticals and agrochemicals, where enantiomeric purity can influence biological activity and safety (Cintrat et al., 2004).
DNA-DNA Cross-Linking
Studies on 1,2,3,4-diepoxybutane, a compound with functionality similar to that of cyclobutenediones, show its ability to form DNA-DNA cross-links, which is crucial for understanding the mutagenic and cytotoxic effects of certain chemicals. This research provides insights into the stereochemical influences on the formation of DNA lesions and their biological implications, suggesting potential research avenues for compounds like 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione in studying DNA interactions (Park et al., 2005).
Antiviral Evaluation
The synthesis and evaluation of 3'-carbon-substituted pyrimidine nucleosides for antiviral activity demonstrate another area where tributylstannylated compounds could be of interest. Although the specific analogues studied did not show significant activity against common viruses, this research underscores the potential of such compounds in drug development and the search for new antiviral agents (Kumamoto et al., 2006).
Synthesis of Heterocyclic Compounds
The preparation of trifluoromethylated heterocyclic compounds using tributylstannyl reagents highlights the versatility of these compounds in synthesizing heterocycles with potential applications in pharmaceuticals, agrochemicals, and materials science. This research shows the efficiency of tributylstannylated compounds in regio- and stereoselective syntheses, offering pathways to novel functional materials (Hanamoto et al., 2004).
Safety And Hazards
This compound is classified as dangerous according to the GHS classification system . It has hazard statements H301, H312, H315, H319, H332, H335, H410 , which indicate that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects .
Eigenschaften
IUPAC Name |
3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLEBHYELFWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371526 | |
| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione | |
CAS RN |
129034-70-4 | |
| Record name | 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


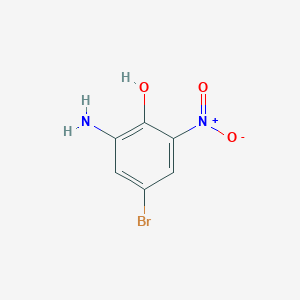
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
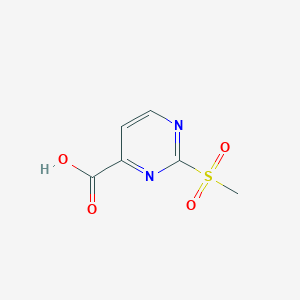
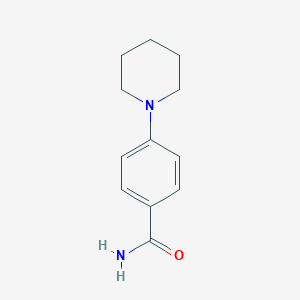
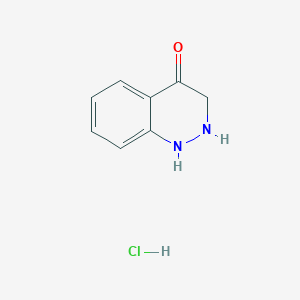
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)
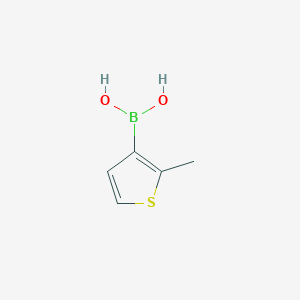
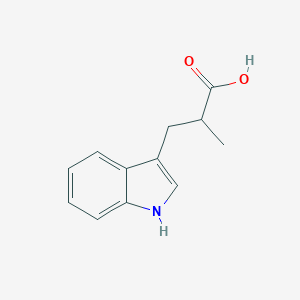
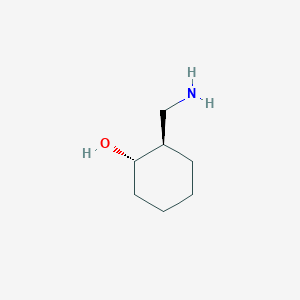
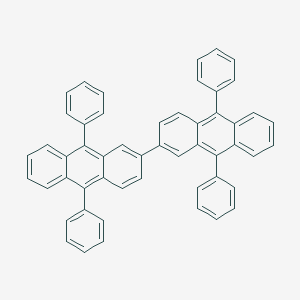
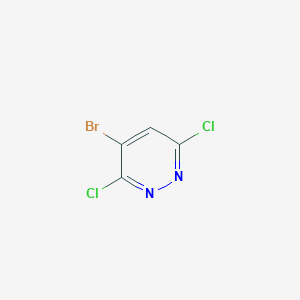
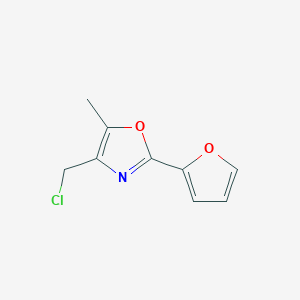
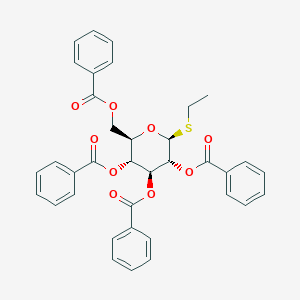
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)